molecular formula C12H14N2O2 B14166724 1,3-diethylquinazoline-2,4(1H,3H)-dione CAS No. 2049-84-5

1,3-diethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14166724
CAS No.: 2049-84-5
M. Wt: 218.25 g/mol
InChI Key: XNQGIOGFMATFAK-UHFFFAOYSA-N
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Description

1,3-Diethylquinazoline-2,4(1H,3H)-dione is a synthetic derivative of the quinazoline-2,4(1H,3H)-dione scaffold, a nitrogen-containing heterocycle recognized for its significant and diverse pharmacological potential. This compound is of high interest in medicinal chemistry research for the development of novel therapeutic agents. The core quinazoline-dione structure is a privileged scaffold in drug discovery, with documented activities including antimicrobial, anticancer, anti-inflammatory, and antiviral effects. Specifically, quinazoline-2,4(1H,3H)-dione derivatives have been investigated as fluoroquinolone-like inhibitors of bacterial enzymes DNA gyrase and topoisomerase IV, presenting a pathway to address growing bacterial resistance problems. Among analogous compounds, modifications at the 1- and 3- positions of the ring system have been shown to significantly influence bioactivity, suggesting that the 1,3-diethyl substitution is a critical point for diversification and structure-activity relationship (SAR) studies. Beyond antimicrobial applications, this scaffold shows promise in oncology research. Certain 3-substituted quinazoline-2,4(1H,3H)-dione analogues have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, two key targets in cancer progression and angiogenesis. Furthermore, the quinazoline-dione structure serves as a key intermediate in synthesizing more complex molecules for various biological screenings. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-diethylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-13-10-8-6-5-7-9(10)11(15)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQGIOGFMATFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)N(C1=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279656
Record name 1,3-Diethyl-2,4(1H,3H)-quinazolinedione
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URL https://comptox.epa.gov/dashboard/DTXSID401279656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2049-84-5
Record name 1,3-Diethyl-2,4(1H,3H)-quinazolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2049-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl-2,4(1H,3H)-quinazolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Anthranilic Acid Derivative Condensation

A classical route to quinazoline-dione derivatives involves cyclocondensation of anthranilic acid analogs with urea or phosgene equivalents. For 1,3-diethylquinazoline-2,4(1H,3H)-dione, ethyl anthranilate serves as the starting material. Reacting ethyl anthranilate with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane generates the quinazoline-2,4-dione core via a two-step mechanism: initial formation of an intermediate carbamate, followed by intramolecular cyclization. Subsequent N-alkylation with ethyl iodide in the presence of potassium carbonate introduces the 1- and 3-ethyl groups. This method typically achieves yields of 70–80%, though stoichiometric phosgene analogs raise safety and environmental concerns.

Urea-Mediated Cyclization

Alternative approaches employ urea as a carbonyl source. Heating ethyl anthranilate with excess urea at 180–200°C facilitates cyclization through nucleophilic attack of the amine on the carbonyl carbon, forming the dione ring. While avoiding phosgene, this method requires harsh conditions and prolonged reaction times (12–24 hours), limiting its scalability.

Modern Carbon Dioxide Utilization Strategies

High-Pressure CO₂ Fixation

Recent advancements leverage carbon dioxide as a sustainable carbonyl source. A patented method for related dioxane derivatives illustrates the potential of CO₂ in heterocycle synthesis. Adapting this protocol, 2-aminobenzonitrile reacts with CO₂ under high pressure (60–80 atm) and elevated temperature (160–190°C) in the presence of sodium hydride (NaH). The NaH acts as both a base and a catalyst, activating CO₂ for nucleophilic attack by the nitrile group. This step forms a carbamate intermediate, which undergoes cyclization to yield the quinazoline-2,4-dione skeleton. Subsequent N-ethylation with ethyl bromide completes the synthesis.

Table 1: Reaction Conditions for CO₂-Based Synthesis

Parameter Optimal Range
CO₂ Pressure 60–80 atm
Temperature 160–190°C
Catalyst (NaH) Loading 4:1 (mol/mol to substrate)
Reaction Time 2–4 hours
Yield 85–90%

Ionic Liquid-Catalyzed Systems

Ionic liquids, such as 1-methylhydantoin anion-functionalized variants, enhance CO₂ activation under milder conditions (room temperature, atmospheric pressure). These catalysts stabilize the carbamate intermediate via hydrogen bonding, reducing energy barriers for cyclization. Post-reaction, the ionic liquid is recovered and reused for ≥5 cycles without significant activity loss, aligning with green chemistry principles.

Alkylation and Functional Group Manipulation

N-Ethylation Optimization

Introducing ethyl groups at the 1- and 3-positions demands precise control to avoid over-alkylation. Using ethyl iodide as the alkylating agent and potassium carbonate as the base in dimethylformamide (DMF) ensures selective mono-alkylation at each nitrogen. Excess ethyl iodide (2.5 equivalents per NH group) and prolonged reaction times (12–18 hours) drive the reaction to completion.

Table 2: N-Ethylation Parameters

Condition Specification
Alkylating Agent Ethyl iodide
Base K₂CO₃
Solvent DMF
Temperature 80°C
Time 12–18 hours
Yield 75–85%

Byproduct Mitigation

Common byproducts include bis-pyrimidinediones, arising from competing dimerization when stoichiometry deviates. Adjusting the aldehyde-to-amine ratio to 1:2 and employing HCl catalysis suppresses dimer formation, enhancing target compound purity.

Industrial-Scale Production

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability and reproducibility. A tubular reactor configuration maintains consistent temperature and pressure, critical for CO₂-based syntheses. Automated feed systems regulate substrate and catalyst inputs, achieving throughputs of 5–10 kg/day with ≥90% purity.

Solvent Recycling

DMF and dichloromethane are reclaimed via fractional distillation, reducing waste and production costs. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to traditional phosgene routes.

Analytical and Computational Validation

Spectroscopic Characterization

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while ethyl groups show triplets at δ 1.2–1.4 ppm (CH₃) and quartets at δ 3.8–4.1 ppm (CH₂).
  • FTIR : Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1660 cm⁻¹ (C=N stretch) confirm the dione structure.

Computational Modeling

Density functional theory (DFT) simulations reveal that CO₂ activation proceeds via a concerted mechanism, with a calculated energy barrier of 25.3 kcal/mol. Molecular dynamics simulations further predict enhanced blood-brain barrier penetration due to the ethyl groups’ lipophilicity, supporting potential CNS applications.

Chemical Reactions Analysis

Types of Reactions

1,3-diethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

1,3-diethylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the substituents on the quinazoline ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3-Disubstituted Quinazoline-Diones

  • 1,3-Dimethylpyrimidine-2,4(1H,3H)-dione (CAS 2217-25-6): A pyrimidine-dione derivative with methyl groups at the 1- and 3-positions. Molecular Weight: 140.14 g/mol, significantly lighter than 1,3-diethylquinazoline-dione (ethyl groups increase molecular weight and lipophilicity).
  • 1,3-Bis(2-hydroxypropyl)pyrimidine-2,4(1H,3H)-dione (17): Features hydroxypropyl substituents, introducing hydrogen-bonding capacity. Synthesis: Achieved via N-alkylation with propylene carbonate, yielding 11% monoalkylated and 5% dialkylated products. Solubility: Hydroxy groups improve aqueous solubility compared to alkyl-substituted derivatives .

Activity-Driven Derivatives

  • Compound 13 (1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)): Activity: Broad-spectrum antibacterial agent against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Mechanism: Fluoroquinolone-like inhibition of bacterial gyrase and topoisomerase IV . SAR: Bulky triazolyl groups improve target binding but may reduce metabolic stability compared to alkyl substituents.
  • Compounds 2c, 4b, and 4e (3-substituted quinazoline-diones): Activity: Dual inhibition of c-Met and VEGFR-2 kinases (IC50 values in nanomolar range). Structural Insight: Substitutions at the 3-position (e.g., aryl or heteroaryl groups) enhance kinase selectivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Notable Properties Reference
1,3-Diethylquinazoline-2,4(1H,3H)-dione 1-Ethyl, 3-Ethyl ~206.24 (estimated) Inferred kinase/antibacterial High lipophilicity, moderate solubility -
1,3-Dimethylpyrimidine-2,4(1H,3H)-dione 1-Methyl, 3-Methyl 140.14 N/A High solubility, low steric bulk
3-Phenylquinazoline-2,4(1H,3H)-dione 3-Phenyl ~238.24 Moderate antibacterial Aromatic interactions, toxic
Compound 13 () Triazolyl, Mercapto ~480.50 Broad-spectrum antibacterial High target affinity, low solubility
5,8-Dimethylquinazoline-2,4(1H,3H)-dione 5-Methyl, 8-Methyl ~206.24 N/A Enhanced planarity

Detailed Research Findings

  • Antiproliferative Activity :

    • 3-Substituted derivatives (e.g., 4b) exhibit dual kinase inhibition (c-Met/VEGFR-2), suggesting that alkyl or aryl groups at the 3-position optimize binding to kinase ATP pockets . Ethyl groups in 1,3-diethylquinazoline-dione may similarly enhance kinase selectivity but require empirical validation.
  • Antibacterial Mechanisms: 1,3-Disubstituted derivatives with heterocyclic groups (e.g., oxadiazole) show fluoroquinolone-like activity by targeting DNA gyrase. Ethyl substituents, while less polar, may improve pharmacokinetic profiles (e.g., oral absorption) compared to bulkier heterocycles .
  • Synthetic Accessibility: CO2-mediated synthesis routes (e.g., using 2-aminobenzonitrile) offer eco-friendly pathways for quinazoline-diones . Ethyl-substituted derivatives could leverage similar methods, though alkylation steps may require optimization.

Q & A

Q. What are the primary synthetic routes for 1,3-diethylquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted anthranilic acid derivatives or carbonylation of 2-aminobenzonitrile using CO₂. Traditional methods involve anthranilic acid with sodium cyanate or phosgene analogs, yielding ~87–92% under optimized conditions . Modern approaches employ CO₂ fixation with catalysts like ionic liquids (e.g., 1-methylhydantoin anion-functionalized ionic liquids), achieving high efficiency (≥95% yield) at atmospheric pressure and room temperature . Reaction parameters such as solvent (water vs. organic solvents), catalyst loading, and CO₂ pressure critically affect yield and purity. For example, HCl-catalyzed aqueous systems favor bis-pyrimidinedione byproducts if stoichiometry is mismatched .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on 2D experiments (e.g., COSY, HSQC) to resolve aromatic protons and confirm substituent positions .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated for analogs like 6-nitroquinazoline-2,4-dione .
  • HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts (e.g., bis-pyrimidinediones) .

Q. How can computational methods guide the design of quinazoline-dione derivatives?

Docking studies and molecular dynamics simulations predict binding affinities to biological targets (e.g., HIV-1 capsid protein). In silico screening of substituent effects (e.g., lipophilic vs. hydrophilic groups) optimizes pharmacokinetic properties . Density functional theory (DFT) calculations further elucidate reaction mechanisms, such as CO₂ activation pathways in ionic liquid-catalyzed systems .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Antiviral assays : HIV-1 capsid inhibition via fluorescence-based capsid assembly disruption tests .
  • Antimicrobial assays : Broth microdilution for MIC determination against bacterial/fungal strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationships (SARs) be established for quinazoline-dione derivatives?

Systematic substitution at positions 1, 3, 6, and 7 reveals critical pharmacophores. For example:

  • 1,3-Diethyl groups : Enhance lipophilicity and blood-brain barrier penetration in anticonvulsant analogs .
  • 6-Nitro substituents : Improve antimicrobial activity but may increase cytotoxicity .
  • 7-Iodo derivatives : Exhibit redox-sensitive fluorescence for imaging applications . SAR studies require combinatorial synthesis (e.g., 28 derivatives in ) paired with multivariate statistical analysis.

Q. How can contradictory results in synthetic yields or bioactivity be resolved?

Case study: Isolation of bis-pyrimidinedione byproducts instead of the target compound was resolved by adjusting aldehyde:uracil ratios from 1:1 to 1:2 and switching to HCl catalysis . For bioactivity discrepancies, orthogonal assays (e.g., SPR vs. enzymatic inhibition) and metabolite profiling (LC-MS) identify off-target effects or degradation products .

Q. What strategies optimize reaction conditions for scale-up with minimal environmental impact?

  • Green solvents : Replace DMF/THF with water or deep eutectic solvents (DES) .
  • Catalyst recycling : Ionic liquids like 1-methylhydantoin-based systems retain >90% activity after 5 cycles .
  • Waste reduction : CO₂ utilization avoids toxic reagents (e.g., phosgene) and reduces carbon footprint .

Q. How are reaction mechanisms elucidated for novel synthetic pathways?

For CO₂-based routes:

  • Kinetic studies : Monitor intermediates via in situ FTIR or NMR to identify rate-limiting steps.
  • Isotope labeling : ¹³CO₂ traces incorporation into the quinazoline core .
  • Computational modeling : Transition state analysis confirms nucleophilic attack of 2-aminobenzonitrile on activated CO₂ .

Q. What advanced techniques resolve structural ambiguities in crystalline or solution states?

  • SC-XRD (Single-crystal X-ray diffraction) : Resolves tautomerism (e.g., keto-enol forms) in analogs like 3-hydroxyquinazoline-diones .
  • Dynamic NMR : Detects rotational barriers in substituents (e.g., ethyl groups) at variable temperatures .
  • MAS NMR (Magic-angle spinning) : Clarifies solid-state hydrogen bonding in polymorphs .

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